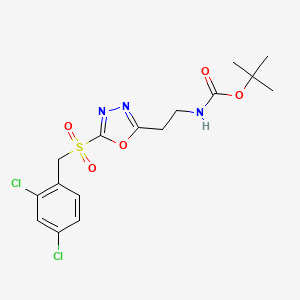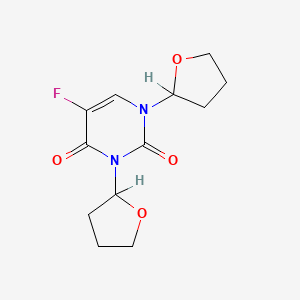
Tegadifur
概要
準備方法
合成ルートと反応条件
FD 1は、特定の反応物の縮合に続き酸化を含む一連の化学反応によって合成されます。 詳細な合成ルートには、制御された条件下でさまざまな試薬と触媒を使用し、高純度の目的の生成物を得ることが含まれます。 .
工業生産方法
工業的な設定では、FD 1の製造には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、通常、科学研究アプリケーションに必要な基準を満たすための反応モニタリング、精製、品質管理などの手順が含まれます。 .
化学反応の分析
反応の種類
FD 1は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この反応には、酸素の付加または水素の除去が含まれ、酸化生成物の形成につながります。
還元: この反応には、水素の付加または酸素の除去が含まれ、還元生成物につながります。
一般的な試薬と条件
FD 1を含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 反応条件には、通常、目的の結果を確保するために制御された温度、圧力、pHレベルが含まれます。 .
生成される主な生成物
FD 1を含む反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応では酸化誘導体が生成される場合があり、置換反応では異なる官能基を持つ置換化合物が生成される場合があります。 .
科学研究アプリケーション
FD 1は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: 補体系を含むさまざまな化学反応と研究における試薬として使用されます。
生物学: 自然免疫系と補体系因子Dの役割に関する研究に用いられます。
医学: 加齢性黄斑変性症やその他の炎症性疾患など、補体系を含む疾患における潜在的な治療用途について調査されています。
科学的研究の応用
FD 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving the complement system.
Biology: Employed in studies related to the innate immune system and the role of complement factor D.
Medicine: Investigated for its potential therapeutic applications in diseases involving the complement system, such as age-related macular degeneration and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the complement system .
作用機序
FD 1は、代替補体系に関与するセリンプロテアーゼである補体系因子Dを選択的に阻害することで効果を発揮します。この阻害は、補体系カスケードの活性化を防ぎ、炎症と組織損傷を軽減します。 FD 1の分子標的は、因子Dや因子XIa、トリプターゼβ2などの関連プロテアーゼが含まれます。 .
類似の化合物との比較
類似の化合物
FD 1に類似した化合物には、補体系因子Dや関連するプロテアーゼの他の阻害剤が含まれます。いくつかの例を挙げます。
因子D阻害剤: 補体系因子Dを特異的に標的とし、阻害する化合物。
因子XIa阻害剤: 補体系に関与する別のプロテアーゼである因子XIaを阻害する化合物。
トリプターゼβ2阻害剤: さまざまな生理学的プロセスに関与するプロテアーゼであるトリプターゼβ2を阻害する化合物。
FD 1の独自性
FD 1は、補体系因子D阻害剤としての高い選択性と効力によりユニークです。12 nMのIC50で因子Dを阻害する能力は、科学研究と潜在的な治療用途における貴重なツールとなっています。 さらに、FD 1の経口バイオアベイラビリティと代替補体系の全身抑制は、さまざまな研究における有用性をさらに高めています。 .
類似化合物との比較
Similar Compounds
Similar compounds to FD 1 include other inhibitors of complement factor D and related proteases. Some examples are:
Factor D inhibitors: Compounds that specifically target and inhibit complement factor D.
Factor XIa inhibitors: Compounds that inhibit factor XIa, another protease involved in the complement system.
Tryptase β2 inhibitors: Compounds that inhibit tryptase β2, a protease involved in various physiological processes
Uniqueness of FD 1
FD 1 is unique due to its high selectivity and potency as a complement factor D inhibitor. Its ability to inhibit factor D with an IC50 of 12 nM makes it a valuable tool in scientific research and potential therapeutic applications. Additionally, FD 1’s oral bioavailability and systemic suppression of the alternative complement pathway further enhance its utility in various studies .
特性
IUPAC Name |
5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBDTNCANYTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978873 | |
| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62987-05-7 | |
| Record name | 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62987-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FD 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEGADIFUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

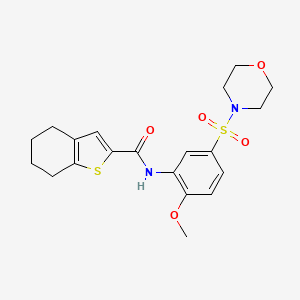

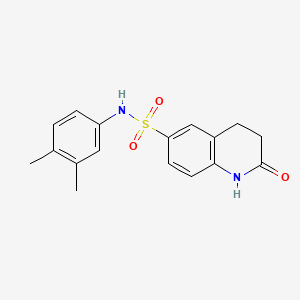
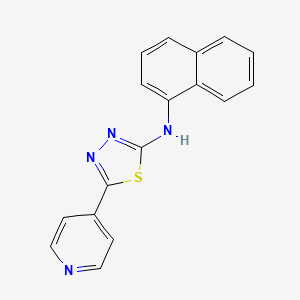
![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
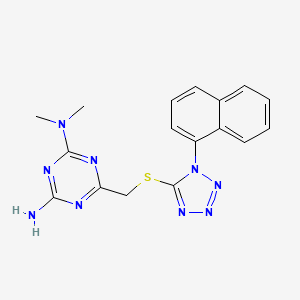
![1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B1663226.png)


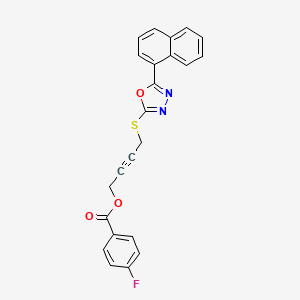
![(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)
![(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1663234.png)
